molecular formula C22H25NO3 B11584655 1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one

1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one

Cat. No.: B11584655
M. Wt: 351.4 g/mol
InChI Key: UFCNDEUTRRUKDY-UHFFFAOYSA-N
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Description

1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a complex organic compound that features an indole core, a methoxyphenoxyethyl side chain, and a dimethylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The methoxyphenoxyethyl side chain can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon in the side chain precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or aminated derivatives

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

1-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C22H25NO3/c1-22(2,3)21(24)19-15-23(20-8-6-5-7-18(19)20)13-14-26-17-11-9-16(25-4)10-12-17/h5-12,15H,13-14H2,1-4H3

InChI Key

UFCNDEUTRRUKDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC

Origin of Product

United States

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